molecular formula C8H6F4O B1402162 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene CAS No. 1404195-15-8

4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene

Cat. No. B1402162
CAS RN: 1404195-15-8
M. Wt: 194.13 g/mol
InChI Key: CQZABHSWXJDXNI-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene , also known by its chemical formula C~8~H~6~F~4~O , is an organic compound. It belongs to the class of aryl trifluoromethyl ethers. The molecular mass of this compound is approximately 194.13 g/mol .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . Detailed synthetic pathways and reaction conditions are documented in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with specific substituents. The fluorine atoms and the trifluoromethoxy group are strategically positioned, affecting the compound’s reactivity and properties. Refer to the chemical structures provided in the references .

Scientific Research Applications

Conformational Analysis

  • Structure and Conformation: The geometric structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene were investigated using gas electron diffraction (GED), quantum chemical calculations, and matrix infrared spectroscopy. Studies concluded a perpendicular conformation with potential for a small contribution of a planar conformer (Shishkov et al., 2004).

Quantum Chemical Studies

  • Density Functional Study of Torsional Potential: Comparative studies using B3LYP density functional methods assessed the torsional potential around the aryl-O bond in 4-fluoro(trifluoromethoxy)benzene. The results indicated a minimum at the perpendicular-planes conformation (Kieninger et al., 2004).

Synthetic Chemistry Applications

  • Synthesis of Benzoheterocycles: A study described the synthesis of 4-fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine by reacting F-2-methyl-2-pentene with 2-aminophenol. This demonstrates the use of 4-fluoro(trifluoromethoxy)benzene derivatives in creating complex organic structures (Maruta et al., 1980).
  • Intermediates for Organofluorine Compounds: The chemical acts as a versatile intermediate in the synthesis of a variety of new organofluorine compounds, showcasing its importance in synthetic organic chemistry (Castagnetti & Schlosser, 2001).

Photophysical Processes

  • Photochemistry Studies: Investigations into the photophysical processes of fluoro(trifluoromethyl)benzenes, including 1-fluoro-4-(trifluoromethyl)benzene, have been conducted to understand their behavior under various light conditions. This is crucial for applications in photochemistry and materials science (Al-ani, 1973).

Crystallography

  • Protoporphyrinogen IX Oxidase Inhibitors: The structures of certain trifluoromethyl-substituted compounds related to 4-fluoro(trifluoromethoxy)benzene were analyzed, providing insights into molecular geometry that can inform drug design and materials science (Li et al., 2005).

properties

IUPAC Name

4-fluoro-1-methyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZABHSWXJDXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240146
Record name Benzene, 4-fluoro-1-methyl-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1404195-15-8
Record name Benzene, 4-fluoro-1-methyl-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404195-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-fluoro-1-methyl-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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